molecular formula C22H27NO6 B12186327 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate

7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Cat. No.: B12186327
M. Wt: 401.5 g/mol
InChI Key: AUYNAQBXXDSBJP-UHFFFAOYSA-N
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Description

7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an appropriate aldehyde, under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group at the 7-position can be introduced via a Friedel-Crafts alkylation reaction using a methylating agent like methyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Butanoate Ester: The esterification of the chromene core with 4-[(tert-butoxycarbonyl)amino]butanoic acid can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group at the 4-position, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the chromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated chromenes.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The compound may also affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-4-oxo-1,2,3,4-tetrahydrochromen-9-yl acetate
  • 7-Methyl-4-oxo-1,2,3,4-tetrahydrochromen-9-yl propanoate
  • 7-Methyl-4-oxo-1,2,3,4-tetrahydrochromen-9-yl butanoate

Uniqueness

Compared to similar compounds, 7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl 4-[(tert-butoxycarbonyl)amino]butanoate stands out due to the presence of the 4-[(tert-butoxycarbonyl)amino]butanoate group. This group can enhance the compound’s stability and solubility, making it more suitable for various applications.

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) 4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C22H27NO6/c1-13-11-16(19-14-7-5-8-15(14)20(25)28-17(19)12-13)27-18(24)9-6-10-23-21(26)29-22(2,3)4/h11-12H,5-10H2,1-4H3,(H,23,26)

InChI Key

AUYNAQBXXDSBJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)CCCNC(=O)OC(C)(C)C

Origin of Product

United States

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